N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a derivative of hydrazone and features a benzodioxine ring, which contributes to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves the condensation reaction between 2-hydroxy-3,5-diiodobenzaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, its hydrazone linkage allows it to participate in redox reactions, potentially affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its benzodioxine ring and the presence of iodine atoms, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H12I2N2O4 |
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Molecular Weight |
550.09 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H12I2N2O4/c17-11-5-10(15(21)12(18)7-11)8-19-20-16(22)9-1-2-13-14(6-9)24-4-3-23-13/h1-2,5-8,21H,3-4H2,(H,20,22)/b19-8+ |
InChI Key |
XXJNQHRQYVNEIZ-UFWORHAWSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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